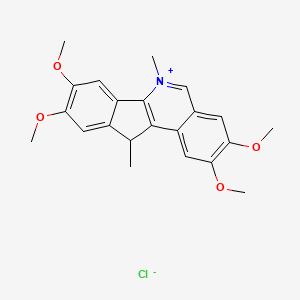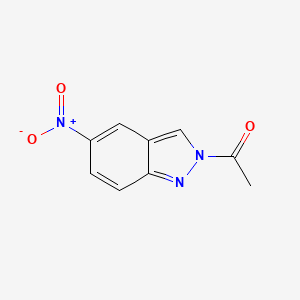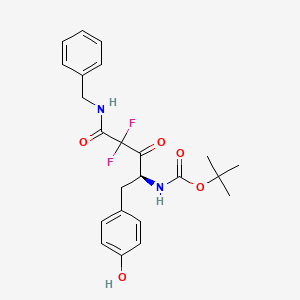
Carbamic acid, (3,3-difluoro-1-((4-hydroxyphenyl)methyl)-2,4-dioxo-4-((phenylmethyl)amino)butyl)-, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (3,3-difluoro-1-((4-hydroxyphenyl)methyl)-2,4-dioxo-4-((phenylmethyl)amino)butyl)-, 1,1-dimethylethyl ester is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes difluoro, hydroxyphenyl, and dioxo groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (3,3-difluoro-1-((4-hydroxyphenyl)methyl)-2,4-dioxo-4-((phenylmethyl)amino)butyl)-, 1,1-dimethylethyl ester involves multiple steps, including the introduction of difluoro and hydroxyphenyl groups. The reaction conditions typically require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is designed to maximize yield and minimize impurities, ensuring the compound meets the required standards for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (3,3-difluoro-1-((4-hydroxyphenyl)methyl)-2,4-dioxo-4-((phenylmethyl)amino)butyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the functional groups involved.
Applications De Recherche Scientifique
Carbamic acid, (3,3-difluoro-1-((4-hydroxyphenyl)methyl)-2,4-dioxo-4-((phenylmethyl)amino)butyl)-, 1,1-dimethylethyl ester has numerous applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its ability to modulate biological pathways and target specific diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of Carbamic acid, (3,3-difluoro-1-((4-hydroxyphenyl)methyl)-2,4-dioxo-4-((phenylmethyl)amino)butyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other carbamic acid derivatives with different substituents, such as:
- Carbamic acid, (3,3-difluoro-1-((4-methoxyphenyl)methyl)-2,4-dioxo-4-((phenylmethyl)amino)butyl)-, 1,1-dimethylethyl ester
- Carbamic acid, (3,3-difluoro-1-((4-chlorophenyl)methyl)-2,4-dioxo-4-((phenylmethyl)amino)butyl)-, 1,1-dimethylethyl ester
Uniqueness
The uniqueness of Carbamic acid, (3,3-difluoro-1-((4-hydroxyphenyl)methyl)-2,4-dioxo-4-((phenylmethyl)amino)butyl)-, 1,1-dimethylethyl ester lies in its specific combination of functional groups, which confer unique chemical and biological properties
Propriétés
Numéro CAS |
148797-20-0 |
|---|---|
Formule moléculaire |
C23H26F2N2O5 |
Poids moléculaire |
448.5 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-5-(benzylamino)-4,4-difluoro-1-(4-hydroxyphenyl)-3,5-dioxopentan-2-yl]carbamate |
InChI |
InChI=1S/C23H26F2N2O5/c1-22(2,3)32-21(31)27-18(13-15-9-11-17(28)12-10-15)19(29)23(24,25)20(30)26-14-16-7-5-4-6-8-16/h4-12,18,28H,13-14H2,1-3H3,(H,26,30)(H,27,31)/t18-/m0/s1 |
Clé InChI |
NOVVCLRXWROCGF-SFHVURJKSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)C(C(=O)NCC2=CC=CC=C2)(F)F |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)C(C(=O)NCC2=CC=CC=C2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![sodium;2-[bis(2-hydroxyethyl)amino]ethanol;4-[2-[[(Z)-octadec-9-enoyl]amino]ethoxy]-4-oxo-2-sulfobutanoate](/img/structure/B12786556.png)

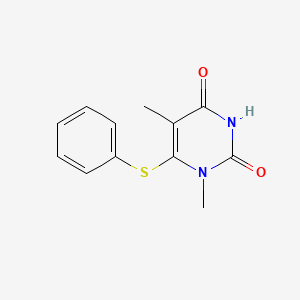
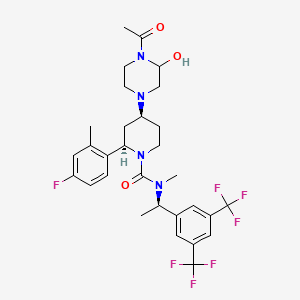
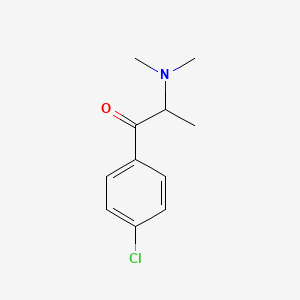
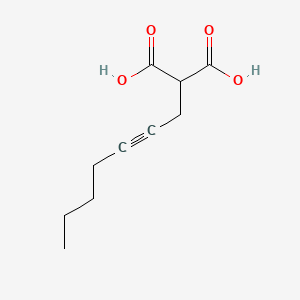

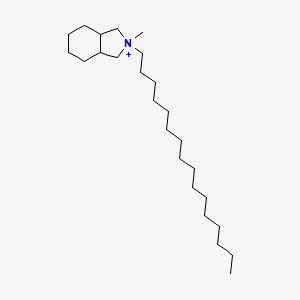
![[(3S,3aR,6S,6aS)-3-(4-phenoxybutylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12786597.png)

![12,14-dimethyl-5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene](/img/structure/B12786611.png)
